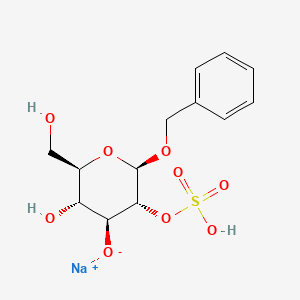
Benzenesulfonamide, 4-ethoxy-N-(4-oxo-2,5-cyclohexadien-1-ylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 4-ethoxy-N-(4-oxo-2,5-cyclohexadien-1-ylidene)-: is a chemical compound with the molecular formula C12H9NO3S It is known for its unique structure, which includes a benzenesulfonamide group and a cyclohexadienylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenesulfonamide, 4-ethoxy-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- typically involves the reaction of benzenesulfonamide with an appropriate cyclohexadienone derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that similar synthetic routes are scaled up for industrial purposes. This would involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Benzenesulfonamide, 4-ethoxy-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyclohexadienylidene moiety to a more saturated form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce more saturated cyclohexane derivatives .
Scientific Research Applications
Chemistry: In chemistry, Benzenesulfonamide, 4-ethoxy-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a range of chemical transformations, making it valuable for developing new compounds and materials .
Biology: Its sulfonamide group can mimic the structure of certain biological molecules, allowing it to act as an inhibitor or modulator in biochemical assays .
Medicine: In medicine, derivatives of Benzenesulfonamide, 4-ethoxy-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- are explored for their potential therapeutic properties. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them candidates for drug development .
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer synthesis, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-ethoxy-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds and electrostatic interactions with proteins, enzymes, or other biomolecules. This interaction can inhibit enzyme activity or modulate protein function, leading to various biological effects .
Comparison with Similar Compounds
- Benzenesulfonamide, N-(4,4-dimethoxy-2,5-cyclohexadien-1-ylidene)-4-methyl-
- Benzenesulfonamide, 4-methyl-N-(1-methyl-4-oxo-2,5-cyclohexadien-1-yl)-
- N-(4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide
Uniqueness: Benzenesulfonamide, 4-ethoxy-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- is unique due to its specific ethoxy group and the position of the cyclohexadienylidene moiety. These structural features confer distinct reactivity and properties compared to similar compounds. For example, the ethoxy group can influence the compound’s solubility and interaction with other molecules, making it suitable for specific applications .
Properties
CAS No. |
144488-74-4 |
|---|---|
Molecular Formula |
C14H13NO4S |
Molecular Weight |
291.32 g/mol |
IUPAC Name |
4-ethoxy-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C14H13NO4S/c1-2-19-13-7-9-14(10-8-13)20(17,18)15-11-3-5-12(16)6-4-11/h3-10H,2H2,1H3 |
InChI Key |
YQJSAIJUENBQLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1'-Binaphthalen]-2-ol, 2'-(phenylmethoxy)-](/img/structure/B12557809.png)
![(4-Methylphenyl)[4-(phenylsulfanyl)phenyl]methanone](/img/structure/B12557822.png)




![4'-(Bromomethyl)-N-tert-butoxy[1,1'-biphenyl]-2-sulfonamide](/img/structure/B12557858.png)
![Prop-2-en-1-yl 3-[(oxomethylidene)sulfamoyl]benzoate](/img/structure/B12557862.png)
![7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-trien-7-ol](/img/structure/B12557868.png)

![4,6-Dimethyl-2-[2-(4-methylphenyl)hydrazinylidene]thieno[2,3-b]pyridin-3(2H)-imine](/img/structure/B12557875.png)
![N-[10-(4-{(E)-[4-(Octyloxy)phenyl]diazenyl}phenoxy)decyl]methanetriamine](/img/structure/B12557889.png)
![[Undecane-1,11-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12557896.png)
![1-Octadec-9-enyl-3-[4-[[4-(octadec-9-enylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B12557901.png)
